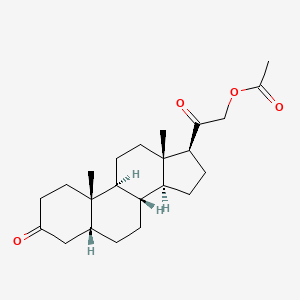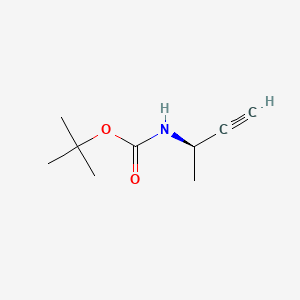
N-(2-Oxoethyl)-1H-Tetrazol-1-acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Oxoethyl)-1H-tetrazole-1-acetamide is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a tetrazole ring, which is known for its stability and versatility in chemical reactions. The presence of the oxoethyl and acetamide groups further enhances its reactivity and potential utility in synthetic chemistry.
Wissenschaftliche Forschungsanwendungen
N-(2-Oxoethyl)-1H-tetrazole-1-acetamide has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Oxoethyl)-1H-tetrazole-1-acetamide typically involves the reaction of 1H-tetrazole with ethyl oxalyl chloride, followed by the introduction of an acetamide group. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. The reaction is usually carried out at low temperatures to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of N-(2-Oxoethyl)-1H-tetrazole-1-acetamide may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of automated systems can help maintain consistent quality and reduce the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions: N-(2-Oxoethyl)-1H-tetrazole-1-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The tetrazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed:
Oxidation: Oxo derivatives with enhanced reactivity.
Reduction: Amine derivatives with potential biological activity.
Substitution: Various substituted tetrazole derivatives with diverse applications.
Wirkmechanismus
The mechanism of action of N-(2-Oxoethyl)-1H-tetrazole-1-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of biological molecules, allowing it to bind to active sites and inhibit enzyme activity. This interaction can disrupt normal cellular processes, leading to the desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
N-(2-Hydrazinyl-2-oxoethyl)thiazol-2-yl derivatives: These compounds share a similar oxoethyl group but feature a thiazole ring instead of a tetrazole ring.
N-(2-Oxoethyl)-1H-indole-2-carboxamide: This compound has an indole ring, offering different reactivity and biological activity.
Uniqueness: N-(2-Oxoethyl)-1H-tetrazole-1-acetamide is unique due to its tetrazole ring, which provides stability and versatility in chemical reactions. The combination of the oxoethyl and acetamide groups further enhances its reactivity, making it a valuable compound in synthetic chemistry and drug development.
Eigenschaften
CAS-Nummer |
1797135-60-4 |
|---|---|
Molekularformel |
C5H7N5O2 |
Molekulargewicht |
169.144 |
IUPAC-Name |
N-(2-oxoethyl)-2-(tetrazol-1-yl)acetamide |
InChI |
InChI=1S/C5H7N5O2/c11-2-1-6-5(12)3-10-4-7-8-9-10/h2,4H,1,3H2,(H,6,12) |
InChI-Schlüssel |
FVYKLWGHNYKDJG-UHFFFAOYSA-N |
SMILES |
C1=NN=NN1CC(=O)NCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![N-[(6R)-8-Fluoro-5,6-dihydro-4-(1-methylethyl)-6-[(2S,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]benzo[h]quinazolin-2-yl]-N-methylmethanesulfonamide](/img/structure/B590494.png)
![N-[(6S)-8-fluoro-6-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-2-yl]-N-methylmethanesulfonamide](/img/structure/B590495.png)
